(S)-2-(quinolin-4-yloxy)propanoic acid
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Overview
Description
(S)-2-(quinolin-4-yloxy)propanoic acid is a chiral compound that features a quinoline moiety attached to a propanoic acid group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(quinolin-4-yloxy)propanoic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Ether Formation: The quinoline derivative is then reacted with (S)-2-bromo-propanoic acid under basic conditions to form the ether linkage. This step usually requires a base such as potassium carbonate and a solvent like dimethylformamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(quinolin-4-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(quinolin-4-yloxy)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-(quinolin-4-yloxy)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the quinoline moiety can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound may inhibit enzymes such as topoisomerases, leading to cell death in bacteria and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the propanoic acid group.
Quinolin-4-yloxyacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
Tetrahydroquinoline derivatives: Reduced forms of quinoline with different biological activities.
Uniqueness
(S)-2-(quinolin-4-yloxy)propanoic acid is unique due to its chiral center and the presence of both a quinoline moiety and a propanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-quinolin-4-yloxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(12(14)15)16-11-6-7-13-10-5-3-2-4-9(10)11/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRMJNWAWXMVEK-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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